Hexadimethrin bromide for protein
Overview
Description
Preparation Methods
Hexadimethrine bromide is synthesized through a series of chemical reactions involving the polymerization of specific monomers. The synthetic route typically involves the reaction of 1,5-dimethyl-1,5-diazaundecamethylene with hydrobromic acid to form the bromide salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired polymer .
For industrial production, hexadimethrine bromide is prepared in large-scale reactors where the monomers are polymerized under controlled conditions. The product is then purified through various techniques such as filtration and crystallization to obtain a high-purity compound suitable for research and medical applications .
Chemical Reactions Analysis
Hexadimethrine bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using reducing agents to yield different reduced forms.
Substitution: Hexadimethrine bromide can undergo substitution reactions where the bromide ions are replaced by other anions or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexadimethrine bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a polymerization catalyst.
Biology: The compound is used to increase the efficiency of transduction of cells with retrovirus in cell culture.
Medicine: Hexadimethrine bromide is used as an anti-heparin agent during open-heart surgery to reverse heparin anticoagulation.
Mechanism of Action
Hexadimethrine bromide exerts its effects by neutralizing the charge repulsion between virions and sialic acid on the cell surface. This neutralization enhances the adsorption of the virus onto the target cell membranes, thereby increasing the efficiency of transduction. The compound also acts as an anti-heparin agent by neutralizing the negative charge of heparin, which interferes with its anticoagulant properties .
Comparison with Similar Compounds
Hexadimethrine bromide is unique in its ability to enhance transduction efficiency and act as an anti-heparin agent. Similar compounds include:
Protamine sulfate: Used as an alternative to hexadimethrine bromide for reversing heparin anticoagulation.
Polyethyleneimine: Another cationic polymer used for transfection, but it has different properties and applications compared to hexadimethrine bromide.
Properties
IUPAC Name |
1,3-dibromopropane;N,N,N',N'-tetramethylhexane-1,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2.C3H6Br2/c1-11(2)9-7-5-6-8-10-12(3)4;4-2-1-3-5/h5-10H2,1-4H3;1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKAYEGOIJEWQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCN(C)C.C(CBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9011-04-5 | |
Details | Compound: 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer | |
Record name | 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9011-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
374.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28728-55-4, 9011-04-5 | |
Record name | Hexadimethrine bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028728554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polybrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexadimethrine bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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